Uroguanylin-15 (Rat)

Description

Properties

Molecular Formula |

C60H96N16O25S4 |

|---|---|

Molecular Weight |

1569.8 g/mol |

IUPAC Name |

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |

InChI |

InChI=1S/C60H96N16O25S4/c1-10-25(6)45-59(99)70-32(16-38(61)79)52(92)74-44(24(4)5)58(98)64-26(7)47(87)71-35-20-103-102-19-34(72-49(89)30(12-14-41(83)84)66-51(91)33(17-42(85)86)69-56(96)43(62)27(8)77)53(93)67-29(11-13-40(81)82)48(88)68-31(15-23(2)3)50(90)73-36(54(94)75-45)21-104-105-22-37(60(100)101)65-39(80)18-63-57(97)46(28(9)78)76-55(35)95/h23-37,43-46,77-78H,10-22,62H2,1-9H3,(H2,61,79)(H,63,97)(H,64,98)(H,65,80)(H,66,91)(H,67,93)(H,68,88)(H,69,96)(H,70,99)(H,71,87)(H,72,89)(H,73,90)(H,74,92)(H,75,94)(H,76,95)(H,81,82)(H,83,84)(H,85,86)(H,100,101)/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,43-,44-,45-,46-/m0/s1 |

InChI Key |

MTYHWKJCMMEKJX-OJWOXSRZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)N)C)C(C)C)CC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N)C)C(C)C)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Uroguanylin-15 (Rat)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal discovery and isolation of Uroguanylin-15 in rats. Uroguanylin, a member of the guanylin peptide family, plays a crucial role in regulating intestinal and renal fluid and electrolyte transport. This document details the biochemical properties, experimental protocols used for its purification and characterization, and the associated signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for rat Uroguanylin-15.

| Property | Value |

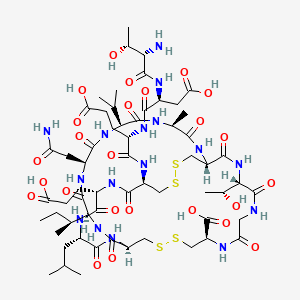

| Amino Acid Sequence | Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys (TDECELCINVACTGC)[1][2] |

| Molecular Formula | C60H96N16O25S4 |

| Molecular Mass | 1569.8 Da |

| Number of Amino Acids | 15[1] |

| Disulfide Bonds | Two intramolecular disulfide bonds are required for bioactivity[1]. |

| mRNA Transcript Size | Approximately 0.75 kb[2] |

| Prouroguanylin Size | 9.4 kDa |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of rat Uroguanylin-15.

Isolation and Purification of Uroguanylin-15 from Rat Urine and Duodenum

The isolation of Uroguanylin-15 from biological samples involves a multi-step purification process to achieve a homogenous peptide for characterization.

a) Sample Preparation:

-

Urine: Rat urine is collected and initially fractionated using C18 Sep-Pak cartridges.

-

Duodenum: Mucosa from the duodenum is heated at 100°C in 1 M acetic acid, and the extracts are then fractionated with C18 Sep-Pak cartridges.

b) Gel Filtration Chromatography:

-

The bioactive fractions from the C18 cartridges are applied to a Sephadex G-25 column for further separation based on size. The fractions are monitored for bioactivity using the T84 cell cGMP assay.

c) Isoelectric Focusing:

-

Active fractions from the gel filtration step are pooled, lyophilized, and subjected to preparative isoelectric focusing to separate peptides based on their isoelectric point.

d) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

A series of RP-HPLC steps are employed for final purification.

-

Step 1: Bioactive fractions are applied to a C18 analytical HPLC column and eluted with an acetonitrile gradient in ammonium acetate.

-

Step 2: The resulting bioactive peak is further purified on the same C18 column using an acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Step 3: The final purification is achieved using a C8 microbore column with a slow acetonitrile gradient (0.33%/min) in 0.1% TFA.

-

e) Amino Acid Sequencing:

-

The purified peptide is subjected to automated Edman degradation for N-terminal amino acid sequencing to determine its primary structure.

T84 Cell cGMP Bioassay

This bioassay is crucial for tracking the biological activity of Uroguanylin-15 throughout the purification process. It measures the peptide's ability to stimulate cyclic guanosine monophosphate (cGMP) production in the human colon carcinoma cell line, T84.

-

Cell Culture: T84 cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 5% fetal bovine serum, 60 µg/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Procedure:

-

T84 cells are grown to confluence in 24-well plates.

-

The cells are washed twice with DMEM before the addition of the peptide samples.

-

Peptide fractions or synthetic Uroguanylin-15 are suspended in DMEM containing 20 mM HEPES (pH 7.4) and 1 mM isobutylmethylxanthine (a phosphodiesterase inhibitor).

-

The solutions are added to the cells and incubated at 37°C for 40 minutes.

-

The reaction is terminated, and cGMP is extracted by adding 200 µL of 3.3% perchloric acid to each well.

-

The pH of the extract is adjusted to 7.0 with KOH, and the sample is centrifuged.

-

The cGMP concentration in the supernatant is measured by radioimmunoassay (RIA).

-

Northern Blot Analysis for Uroguanylin mRNA

Northern blotting is used to determine the tissue distribution and size of the mRNA transcript encoding the Uroguanylin precursor.

-

RNA Isolation: Total RNA is extracted from various rat tissues (e.g., proximal, middle, and distal small intestine, cecum, and colon).

-

Electrophoresis: 20 µg of total RNA per lane is separated on a denaturing formaldehyde-agarose gel.

-

Transfer: The separated RNA is transferred to a nylon membrane.

-

Hybridization:

-

The membrane is prehybridized to block non-specific binding sites.

-

A labeled cDNA probe specific for rat Uroguanylin is added to the hybridization buffer, and the membrane is incubated overnight.

-

-

Washing and Detection: The membrane is washed under stringent conditions to remove unbound probe, and the hybridized probe is detected by autoradiography.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Uroguanylin-15 Isolation and Characterization

Uroguanylin-15 Signaling Pathway

The binding of Uroguanylin-15 to the extracellular domain of the guanylate cyclase-C (GC-C) receptor on intestinal epithelial cells initiates a signaling cascade. This activation leads to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP then activate Protein Kinase G (PKG), which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This results in the secretion of chloride and bicarbonate ions into the intestinal lumen, playing a key role in fluid and electrolyte homeostasis.

References

An In-Depth Technical Guide to Uroguanylin-15 (Rat)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uroguanylin-15, a peptide hormone found in rats, plays a crucial role in regulating fluid and electrolyte homeostasis. Its action is primarily mediated through the activation of the guanylate cyclase C (GC-C) receptor, leading to a cascade of intracellular events with significant physiological outcomes. This technical guide provides a comprehensive overview of the core molecular and functional aspects of rat Uroguanylin-15, including its amino acid sequence, quantitative functional data, detailed experimental protocols, and a depiction of its signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in gastroenterology, nephrology, and drug development.

Molecular Profile of Uroguanylin-15 (Rat)

Amino Acid Sequence

The primary structure of rat Uroguanylin-15 consists of a 15-amino acid sequence. This sequence is crucial for its biological activity and interaction with its target receptor.

Sequence: Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys

Disulfide Bonds: The peptide contains two essential disulfide bonds, formed between Cys4-Cys12 and Cys7-Cys15. These bonds are critical for maintaining the peptide's three-dimensional structure and, consequently, its biological function.

Quantitative Data

The biological activity and distribution of rat Uroguanylin-15 have been characterized through various quantitative assays. The following tables summarize key data points related to its potency, binding affinity, and tissue distribution.

Table 1: Potency of Uroguanylin Peptides in T84 Cell cGMP Assay

| Peptide | Relative Potency | Reference |

| Opossum Uroguanylin-(2-15) | 10-fold more potent than rat guanylin | [1][2] |

| Synthetic Rat Guanylin | Less potent than E. coli ST | [1][2] |

Note: T84 cells are of human origin and are a common model for studying guanylin peptides. Specific EC50 values for rat Uroguanylin-15 in a rat cell line were not available in the reviewed literature.

Table 2: Binding Affinity of Uroguanylin Peptides to T84 Cell Receptors

| Peptide | pH | Binding Site | Ki (nM) | Reference |

| Opossum Uroguanylin98–109 (truncated) | 8.0 | High Affinity | 0.14 | [3] |

| Low Affinity | 345 | |||

| 5.0 | High Affinity | 0.19 | ||

| Low Affinity | 404 |

Note: The binding affinity of uroguanylin is pH-dependent, with increased affinity at acidic pH. The data presented is for a truncated opossum peptide, as specific Ki values for the full-length rat Uroguanylin-15 were not found.

Table 3: Tissue Distribution of Uroguanylin mRNA in Rats

| Tissue | Relative mRNA Levels | Reference |

| Proximal Small Intestine | Highest | |

| Distal Small Intestine | Moderate | |

| Colon | Virtually Absent |

Table 4: In Vivo Effects of Uroguanylin Infusion in Wistar-Kyoto Rats

| Parameter | Dosage | Observation | Reference |

| Urine Flow | 0.5 µg/kg/min | Progressive Increase | |

| Urinary Sodium Excretion | 0.5 µg/kg/min | Progressive Increase |

Signaling Pathway

Uroguanylin-15 exerts its effects by activating a well-defined signaling cascade initiated by its binding to the Guanylate Cyclase C (GC-C) receptor, an integral membrane protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of rat Uroguanylin-15.

cGMP Stimulation Assay in T84 Cells

This assay is fundamental for assessing the bioactivity of Uroguanylin-15 by measuring its ability to stimulate the production of the second messenger, cyclic guanosine monophosphate (cGMP).

References

Uroguanylin Precursor Protein in Rat Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uroguanylin precursor protein (prouroguanylin) in various rat tissues. It consolidates key findings on its distribution, expression, and cellular localization, presenting quantitative data in a clear, comparative format. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development efforts in areas targeting the uroguanylin system.

Core Findings: Distribution and Expression of Prouroguanylin

Prouroguanylin, the inactive precursor of the active hormone uroguanylin, is predominantly found in the gastrointestinal tract and the kidney of rats. The highest concentrations of both the precursor protein and its corresponding mRNA are observed in the proximal small intestine, with levels decreasing distally towards the colon.[1][2][3] While the kidney contains significant levels of the prouroguanylin protein, its mRNA expression in this organ is surprisingly low, suggesting a potential mechanism of uptake from circulation or differential regulation of translation and protein stability.[4][5]

Quantitative Data on Prouroguanylin and Uroguanylin mRNA Distribution

The following tables summarize the relative abundance of prouroguanylin protein and uroguanylin mRNA across various rat tissues as reported in the scientific literature.

Table 1: Relative Prouroguanylin Protein Levels in Rat Tissues

| Tissue | Relative Prouroguanylin Level | Key Findings | Citations |

| Jejunum | High | Highest concentration observed among all tissues. | |

| Duodenum | High | High expression, slightly lower than jejunum. | |

| Kidney | Moderate (~16% of intestinal levels) | Significant protein levels despite very low mRNA expression. Free uroguanylin peptide is below detection limits. | |

| Ileum | Low | Infrequent expression compared to the proximal small intestine. | |

| Stomach | Low | Low levels of expression detected. | |

| Colon | Very Low / Undetectable | Almost undetectable levels of the propeptide. | |

| Pancreas | Below Detectable Level | Uroguanylin was found immunohistochemically, but content was below the detectable level of 0.05 pmol/g wet wt. | |

| Other Tissues | Not Detected | Esophagus, heart, liver, lung, spleen, cerebrum, and cerebellum. |

Table 2: Relative Uroguanylin mRNA Expression in Rat Tissues

| Tissue | Relative mRNA Level | Key Findings | Citations |

| Small Intestine | High | Most abundant expression, particularly in the proximal region. | |

| Large Intestine | Low | Significantly lower expression compared to the small intestine. | |

| Stomach | Detected | Uroguanylin mRNA is present. | |

| Kidney | Very Low (<1% of intestinal levels) | Marginally present, contrasting with the significant protein levels. | |

| Thymus | Detected | Expression has been noted. | |

| Testis | Detected | Expression has been noted. |

Signaling Pathway of Uroguanylin

Uroguanylin and its related peptide, guanylin, exert their physiological effects by binding to and activating the receptor guanylate cyclase C (GC-C). This receptor is primarily located on the apical membranes of epithelial cells in the stomach and intestines. The binding of uroguanylin to GC-C triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration is a key step in regulating transepithelial ion and fluid transport. In the intestine, this signaling cascade leads to the secretion of chloride and bicarbonate ions into the lumen.

Caption: Uroguanylin signaling pathway in intestinal epithelial cells.

Experimental Protocols

This section details the methodologies commonly employed in the study of uroguanylin precursor protein in rat tissues.

Western Blot Analysis for Prouroguanylin Detection

This protocol is a synthesized representation of methods described for identifying and quantifying prouroguanylin.

-

Tissue Homogenization: Tissues (e.g., jejunum, kidney) are homogenized in a suitable lysis buffer (e.g., TRIzol) to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each tissue sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to a region of the prouroguanylin peptide.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured on film or with a digital imager.

-

Quantification: The intensity of the bands corresponding to prouroguanylin (approximately 9.4 kDa) is quantified using densitometry software.

Caption: Workflow for Western blot analysis of prouroguanylin.

Immunohistochemistry for Cellular Localization

This protocol outlines the general steps for localizing uroguanylin-immunoreactive cells in rat tissues.

-

Tissue Preparation: Rats are anesthetized, and tissues are fixed by perfusion with a fixative (e.g., 4% paraformaldehyde). The tissues are then dissected, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and treated to unmask the antigenic sites, often involving heat-induced epitope retrieval in a citrate buffer.

-

Blocking: Sections are incubated with a blocking serum (e.g., normal goat serum) to minimize non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody raised against uroguanylin or a specific region of prouroguanylin.

-

Secondary Antibody Incubation: After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

-

Visualization: The antigen-antibody complex is visualized using a chromogen substrate (e.g., diaminobenzidine), which produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted for microscopic examination.

Caption: Immunohistochemistry workflow for uroguanylin localization.

Radioimmunoassay (RIA) for Quantification

This protocol describes the principles of a radioimmunoassay for measuring immunoreactive uroguanylin.

-

Standard Curve Preparation: A standard curve is generated using known concentrations of synthetic rat uroguanylin.

-

Sample Preparation: Tissue extracts are prepared, often involving purification steps like reverse-phase high-performance liquid chromatography (RP-HPLC) to separate different molecular forms of uroguanylin.

-

Assay Reaction: A known amount of radiolabeled uroguanylin (tracer) and a specific primary antibody are incubated with either the standards or the unknown samples. The unlabeled uroguanylin in the samples or standards competes with the tracer for binding to the limited number of antibody binding sites.

-

Separation of Bound and Free Antigen: A secondary antibody or another method is used to precipitate the primary antibody-antigen complexes, separating the bound from the free radiolabeled antigen.

-

Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.

-

Concentration Determination: The concentration of uroguanylin in the samples is determined by comparing the level of radioactivity to the standard curve.

Caption: Principle of competitive binding in radioimmunoassay.

References

- 1. Tissue distribution, cellular source, and structural analysis of rat immunoreactive uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uroguanylin is expressed by enterochromaffin cells in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification, cDNA sequence, and tissue distribution of rat uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The rat kidney contains high levels of prouroguanylin (the uroguanylin precursor) but does not express GC-C (the enteric uroguanylin receptor) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The rat kidney contains high levels of prouroguanylin (the uroguanylin precursor) but does not express GC-C (the enteric uroguanylin receptor). | Semantic Scholar [semanticscholar.org]

Uroguanylin-15 (Rat): A Technical Guide to its Mechanism of Action in the Intestine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uroguanylin-15, the 15-amino acid active form of rat uroguanylin, is a key peptide hormone regulating intestinal fluid and electrolyte homeostasis. Its mechanism of action is centered on the activation of the membrane-bound receptor guanylate cyclase-C (GC-C) on the apical surface of intestinal epithelial cells. This interaction triggers a cascade of intracellular signaling events, culminating in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen, thereby modulating intestinal fluid volume. This technical guide provides an in-depth exploration of the molecular pathways involved, detailed experimental protocols for studying its effects, and a summary of key quantitative data from rat studies.

Introduction

Uroguanylin, initially isolated from urine, and its paralog guanylin, are endogenous ligands for the guanylate cyclase-C (GC-C) receptor.[1][2] These peptides play a crucial physiological role in maintaining fluid and electrolyte balance across the intestinal epithelium.[3][4] The active form of rat uroguanylin is a 15-amino acid peptide with the sequence TDECELCINVACTGC.[1] Its action is mimicked by heat-stable enterotoxins from pathogenic bacteria, which can lead to secretory diarrhea. Understanding the precise mechanism of uroguanylin-15 in the rat intestine is critical for elucidating fundamental physiological processes and for the development of novel therapeutics targeting gastrointestinal disorders.

Mechanism of Action: The Uroguanylin-15 Signaling Pathway

The mechanism of action of Uroguanylin-15 in the rat intestine is a well-defined signaling cascade initiated by its binding to the extracellular domain of GC-C. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase catalytic domain.

The key steps in the signaling pathway are as follows:

-

Ligand Binding: Uroguanylin-15 binds to the apical membrane receptor GC-C on intestinal enterocytes.

-

GC-C Activation: This binding activates the intrinsic guanylate cyclase activity of the receptor.

-

cGMP Production: Activated GC-C catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKGII Activation: The increased intracellular concentration of cGMP activates cGMP-dependent protein kinase II (PKGII).

-

CFTR Phosphorylation and Activation: PKGII phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride and bicarbonate channel located on the apical membrane.

-

Ion and Water Secretion: Phosphorylation opens the CFTR channel, leading to the efflux of Cl⁻ and HCO₃⁻ into the intestinal lumen. The resulting electrochemical gradient drives the paracellular movement of sodium (Na⁺) and water, leading to fluid secretion.

A secondary, less characterized pathway may involve the cGMP-mediated inhibition of phosphodiesterase III (PDE III), leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of cAMP-dependent protein kinase (PKA), which can also phosphorylate and activate CFTR.

Quantitative Data

The following tables summarize key quantitative data on the effects of rat uroguanylin-15 in the intestine.

Table 1: Effect of Rat Uroguanylin-15 on cGMP Accumulation in T84 Cells

| Parameter | Value | Cell Line | Conditions | Reference |

| Potency (vs. rat guanylin) | Equipotent | T84 | pH 7.4 | |

| Ki for inhibition of [³H]thymidine incorporation | 141 ± 45 nM | T84 | - |

Table 2: Effect of Rat Uroguanylin on Intestinal Secretion

| Experimental Model | Agonist | Concentration | Measured Effect | Magnitude of Change | Reference |

| In vivo perfused rat small intestine | Salt loading (200 mM NaCl) | - | Uroguanylin secretion | Minor increase | |

| In vitro rat proximal duodenum | Guanylin | Dose-dependent | Increased HCO₃⁻ secretion and Isc | - |

Detailed Experimental Protocols

cGMP Accumulation Assay in T84 Cells

This protocol is adapted from methodologies used to assess the activity of guanylin and uroguanylin on the human colon carcinoma cell line T84, which expresses the GC-C receptor.

Materials:

-

T84 human colon carcinoma cells

-

24-well culture plates

-

Dulbecco's Modified Eagle Medium (DMEM)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Synthetic rat Uroguanylin-15

-

0.1 M HCl or ice-cold ethanol

-

Commercial cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture: T84 cells are cultured in 24-well plates until they reach confluency.

-

Washing: The cell monolayers are washed twice with DMEM.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor, such as 1 mM IBMX, for 10-20 minutes at 37°C to prevent cGMP degradation.

-

Stimulation: Varying concentrations of synthetic rat Uroguanylin-15 are added to the wells.

-

Incubation: The plates are incubated for a defined period, typically 30 to 60 minutes, at 37°C.

-

Termination: The reaction is terminated by aspirating the medium and adding an acid (e.g., 0.1 M HCl) or ice-cold ethanol to lyse the cells and stop enzymatic activity.

-

Sample Preparation: The cell lysates are collected and centrifuged to remove cellular debris. The supernatant is used for cGMP measurement.

-

cGMP Measurement: The concentration of cGMP in the supernatant is determined using a commercial cGMP EIA kit, following the manufacturer's instructions.

Short-Circuit Current (Isc) Measurement in Rat Intestinal Tissue (Ussing Chamber)

This method measures the net ion transport across an isolated piece of rat intestinal epithelium, providing a direct functional readout of Cl⁻ and HCO₃⁻ secretion.

References

The Core Guanylate Cyclase C Signaling Pathway

An In-Depth Technical Guide to the Guanylate Cyclase C Signaling Pathway in Rats

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Guanylate Cyclase C (GC-C) signaling pathway in rats, a critical mechanism in intestinal physiology and a key target for therapeutic development. The document outlines the core molecular cascade, physiological functions, quantitative parameters, and detailed experimental protocols relevant to preclinical research in rat models.

Guanylate Cyclase C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells.[1] It is a key regulator of fluid and electrolyte homeostasis in the gut.[2] The pathway is initiated by the binding of specific peptide ligands to the extracellular domain of the GC-C receptor. In rats, the primary endogenous ligands are Guanylin, first isolated from rat jejunum, and Uroguanylin.[2][3] Additionally, the heat-stable enterotoxins (STa) produced by pathogenic bacteria like E. coli are potent exogenous activators of this receptor, acting as molecular mimics of the endogenous peptides.[3]

Upon ligand binding, the intracellular guanylate cyclase domain of the receptor is activated, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine-3',5'-monophosphate (cGMP). The subsequent rise in intracellular cGMP concentration orchestrates downstream cellular responses.

The primary effector of cGMP in rat intestinal epithelial cells is cGMP-dependent protein kinase II (PKGII). Activation of PKGII leads to the phosphorylation and subsequent opening of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical chloride ion channel. This action, potentially supplemented by cGMP-mediated cross-activation of Protein Kinase A (PKA), increases the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen. The resulting osmotic gradient drives water secretion, hydrating the luminal contents. The pathway is tightly regulated by phosphodiesterases (PDEs), which degrade cGMP to 5'-GMP, terminating the signal.

Physiological Roles in Rats

The GC-C signaling pathway is integral to several aspects of rat gastrointestinal physiology:

-

Regulation of Fluid and Ion Homeostasis: The primary role of the pathway is to stimulate intestinal fluid secretion. This is crucial for maintaining mucosal hydration, lubricating the passage of luminal contents, and flushing out pathogens. Studies in rats show that activators of the cGMP pathway are more effective in the proximal colon compared to the distal colon.

-

Intestinal Barrier Function: By regulating epithelial cell turnover and homeostasis, the GC-C pathway helps maintain the integrity of the intestinal barrier.

-

Visceral Pain Modulation: Emerging evidence from rodent models suggests that activation of the GC-C/cGMP pathway can reduce visceral hypersensitivity, indicating a role in modulating intestinal pain perception.

Quantitative Data on the GC-C Pathway in Rats

Quantitative characterization of ligand-receptor interactions is crucial for drug development. While comprehensive data for rat GC-C is limited in the literature, some key values have been reported.

Table 1: Functional Activity (EC₅₀) of GC-C Ligands in Rat Tissue

| Ligand | Parameter | Value | Tissue/Cell Type | Reference |

|---|---|---|---|---|

| Linaclotide | EC₅₀ | 9.2 nM | Rat Colonic Mucosa | |

| ANP* | EC₅₀ | 6.0 nM | Cultured Rat Ileal Cells |

Note: Atrial Natriuretic Peptide (ANP) acts on a related but distinct natriuretic peptide receptor system that also possesses guanylate cyclase activity.

Table 2: Ligand Binding Affinity for GC-C

| Ligand | Parameter | Value | Species/Cell Type | Notes | Reference |

|---|---|---|---|---|---|

| Guanylin | Kd | Not Reported | Rat | Specific binding affinity data for guanylin to rat GC-C is not well-documented in the available literature. | |

| Uroguanylin | Kd | Not Reported | Rat | Specific binding affinity data for uroguanylin to rat GC-C is not well-documented in the available literature. | |

| Guanylin | Kd | pH-dependent | Human (T84 cells) | Affinity increases ~30-100 fold at pH 8.0 vs. pH 5.0. |

| Uroguanylin | Kd | pH-dependent | Human (T84 cells) | Affinity increases ~10 fold at pH 5.0 vs. pH 8.0. | |

Key Experimental Protocols

Investigating the GC-C pathway in rats involves a series of specialized biochemical and histological assays.

Preparation of Rat Intestinal Brush Border Membrane Vesicles (BBMV)

This protocol is foundational for in vitro binding and enzyme activity assays.

-

Materials:

-

Fresh or frozen rat small intestine (jejunum).

-

Homogenization buffer (e.g., 50 mM mannitol, 2 mM Tris-HCl, pH 7.1).

-

MgCl₂ solution (e.g., 1 M).

-

Vesicle suspension buffer (e.g., 300 mM mannitol, 20 mM HEPES-Tris, pH 7.4).

-

Dounce homogenizer, refrigerated centrifuge, ultracentrifuge.

-

-

Procedure:

-

Excise the rat jejunum, flush with ice-cold saline, and evert it over a glass rod.

-

Scrape the mucosa from the intestine into ice-cold homogenization buffer.

-

Homogenize the mucosal scrapings using a Dounce homogenizer (approx. 10-15 strokes).

-

Add MgCl₂ to the homogenate to a final concentration of 10 mM to aggregate non-brush border membranes.

-

Stir on ice for 15 minutes.

-

Centrifuge at low speed (e.g., 3,000 x g) for 15 minutes at 4°C. Collect the supernatant.

-

Centrifuge the supernatant at a higher speed (e.g., 27,000 x g) for 30 minutes at 4°C. Discard the resulting supernatant.

-

Resuspend the pellet in vesicle suspension buffer.

-

Perform a final high-speed centrifugation (ultracentrifugation if available, e.g., 48,000 x g) for 30 minutes to wash and pellet the purified BBMVs.

-

Resuspend the final pellet in a minimal volume of suspension buffer, determine protein concentration (e.g., via Bradford assay), and store aliquots at -80°C.

-

Guanylate Cyclase Activity Assay

This assay measures the production of cGMP from GTP in response to ligand stimulation.

-

Materials:

-

Prepared rat intestinal BBMVs.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Reaction mix components: GTP, MgCl₂ or MnCl₂, ATP, a phosphodiesterase inhibitor (e.g., IBMX), and a GTP-regenerating system (e.g., creatine phosphokinase and phosphocreatine).

-

GC-C agonist (e.g., STa, Guanylin).

-

Stop solution (e.g., ice-cold 50 mM sodium acetate, pH 4.0).

-

cGMP quantification kit (RIA or ELISA).

-

-

Procedure:

-

Thaw BBMV aliquots on ice. Dilute to the desired protein concentration in assay buffer.

-

In a reaction tube, combine the BBMV suspension with the reaction mix.

-

Add the GC-C agonist at various concentrations (or vehicle for control).

-

Initiate the reaction by adding the substrate (GTP).

-

Incubate at 37°C for a fixed time (e.g., 10-15 minutes).

-

Terminate the reaction by adding the stop solution and boiling for 3-5 minutes.

-

Centrifuge the tubes to pellet the protein debris.

-

Collect the supernatant and quantify the cGMP produced using a cGMP RIA or ELISA kit, following the manufacturer's instructions.

-

cGMP Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying cGMP levels in tissue extracts or from activity assays.

-

Materials:

-

Sample containing cGMP (e.g., supernatant from activity assay or tissue homogenate).

-

cGMP RIA kit (typically includes ¹²⁵I-labeled cGMP tracer, cGMP antibody, cGMP standards, and precipitating/separation reagents).

-

Assay buffer.

-

Gamma counter.

-

-

Procedure (General Principles):

-

Sample Preparation: Homogenize frozen rat intestinal tissue in 10 volumes of 0.1 M HCl. Centrifuge at >600 x g and collect the supernatant for analysis.

-

Standard Curve: Prepare a series of cGMP standards of known concentrations according to the kit protocol.

-

Assay Setup: In labeled tubes, add assay buffer, the cGMP standard or unknown sample, a fixed amount of ¹²⁵I-cGMP tracer, and the cGMP antibody.

-

Incubation: Vortex and incubate the tubes (e.g., overnight at 4°C) to allow competitive binding between the labeled and unlabeled cGMP for the antibody binding sites.

-

Separation: Add a precipitating reagent (e.g., a second antibody and PEG solution) to separate the antibody-bound cGMP from free cGMP. Centrifuge to pellet the antibody-bound complex.

-

Counting: Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

-

Calculation: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled cGMP in the sample. Calculate the cGMP concentration in the samples by comparing their radioactive counts to the standard curve.

-

Western Blotting for GC-C

This technique is used to detect and quantify the expression of GC-C protein in rat intestinal tissue lysates.

-

Materials:

-

Rat intestinal tissue lysate/homogenate.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

SDS-PAGE gels, electrophoresis apparatus, and running buffer.

-

PVDF or nitrocellulose membrane, transfer apparatus, and transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific for GC-C.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Protein Extraction: Homogenize rat intestinal tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-GC-C antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The intensity of the band corresponding to GC-C provides a measure of its expression level.

-

Immunohistochemistry (IHC) for GC-C Localization

IHC allows for the visualization of the location and distribution of GC-C protein within the architecture of rat intestinal tissue.

-

Materials:

-

Paraffin-embedded rat intestinal tissue sections on slides.

-

Xylene, graded ethanol series (100%, 95%, 70%).

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

-

Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidases.

-

Blocking serum (e.g., normal goat serum).

-

Primary antibody specific for GC-C.

-

Biotinylated secondary antibody and streptavidin-HRP complex, or a polymer-based detection system.

-

DAB chromogen substrate.

-

Hematoxylin counterstain.

-

Mounting medium.

-

-

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100% to 70%) and finally water to rehydrate the tissue.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in pre-heated antigen retrieval buffer (e.g., using a microwave or pressure cooker). Cool to room temperature.

-

Peroxidase Block: Incubate sections with hydrogen peroxide solution for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS).

-

Blocking: Apply blocking serum for 30-60 minutes to block non-specific binding sites.

-

Primary Antibody Incubation: Incubate sections with the primary anti-GC-C antibody overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash slides, then apply the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Detection: Wash slides, then apply the streptavidin-HRP complex. Wash again.

-

Chromogen Application: Apply DAB substrate solution and incubate until a brown color develops. Monitor under a microscope to avoid overstaining.

-

Counterstaining: Rinse slides and lightly counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then apply a coverslip with permanent mounting medium.

-

Analysis: Visualize the localization of GC-C (brown stain) in the intestinal epithelium using a light microscope.

-

Experimental Workflow Visualization

A typical preclinical study in rats to evaluate a novel GC-C agonist would follow a structured workflow integrating both in vivo and in vitro methods.

Conclusion

The guanylate cyclase C signaling pathway is a fundamental regulator of intestinal function in rats, making it a valuable system for preclinical research into gastrointestinal disorders. Understanding the molecular components, physiological outcomes, and the specific methodologies required to study this pathway is essential for researchers and drug developers. This guide provides a foundational framework for designing and executing experiments to further elucidate the role of GC-C signaling and to evaluate novel therapeutic agents targeting this important receptor.

References

A Technical Guide to the Physiological Role of Uroguanylin in the Rat Kidney

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uroguanylin (UGN) is a peptide hormone central to the concept of the "entero-renal axis," a communication pathway linking intestinal salt absorption with renal salt excretion. Primarily synthesized and secreted by enterochromaffin cells of the intestine in response to oral salt intake, uroguanylin and its precursor, prouroguanylin (proUGN), circulate to the kidney to exert significant effects on electrolyte and water homeostasis. In the rat kidney, uroguanylin induces natriuresis, kaliuresis, and diuresis, playing a crucial role in postprandial sodium regulation.[1][2][3] While the canonical signaling pathway involves the activation of guanylate cyclase C (GC-C) and subsequent production of cyclic guanosine monophosphate (cGMP), substantial evidence in rat models points to the existence of critical GC-C-independent signaling mechanisms.[1][4] This guide provides an in-depth analysis of the physiological actions of uroguanylin in the rat kidney, detailing its signaling pathways, summarizing key quantitative data from physiological studies, and outlining common experimental protocols.

Renal Actions of Uroguanylin

The primary physiological effects of uroguanylin administration in rats are potent changes in renal excretion patterns. These actions are time- and dose-dependent and are fundamental to its role in managing salt and water balance.

-

Natriuresis (Sodium Excretion): Uroguanylin infusion significantly increases urinary sodium excretion. This effect is observed without altering the glomerular filtration rate (GFR) or systemic blood pressure, indicating that the primary mechanism is the modulation of tubular transport processes.

-

Kaliuresis (Potassium Excretion): The peptide also promotes the excretion of potassium. However, some studies have noted a biphasic response, with low doses of uroguanylin causing an anti-kaliuretic (potassium-sparing) effect, while higher doses are kaliuretic.

-

Diuresis (Water Excretion): An increase in water excretion accompanies the enhanced electrolyte excretion.

-

Bicarbonate Excretion: Uroguanylin has been shown to decrease bicarbonate reabsorption in both proximal and distal tubules by inhibiting the Na+/H+ exchanger and H+-ATPase.

These effects collectively position uroguanylin as a key hormonal regulator that helps the body rapidly excrete an oral salt load, preventing significant changes in blood pressure and volume.

Signaling Pathways in the Rat Kidney

The molecular mechanisms through which uroguanylin exerts its effects in the rat kidney are complex and involve at least two distinct pathways.

Guanylate Cyclase C (GC-C) Dependent Pathway

The well-established signaling pathway for uroguanylin in the intestine involves binding to and activating the membrane-bound receptor guanylate cyclase C (GC-C). This activation catalyzes the conversion of GTP to the second messenger cGMP. Elevated intracellular cGMP then activates cGMP-dependent protein kinase II (PKG II), which phosphorylates downstream targets to modulate ion transport. In the kidney, this pathway is thought to down-regulate the activity of transporters like the Na+/K+ ATPase, contributing to increased sodium excretion.

References

- 1. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. academic.oup.com [academic.oup.com]

- 4. The rat kidney contains high levels of prouroguanylin (the uroguanylin precursor) but does not express GC-C (the enteric uroguanylin receptor) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Uroguanylin-15 (Rat) Expression in the Gastrointestinal Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression, signaling, and experimental analysis of Uroguanylin-15 in the rat gastrointestinal (GI) tract. Uroguanylin, a member of the guanylin peptide family, plays a crucial role in regulating intestinal fluid and electrolyte homeostasis. Understanding its distribution and function is paramount for research into gastrointestinal physiology and the development of novel therapeutics for GI disorders.

Quantitative Expression of Uroguanylin-15 (Rat) mRNA in the Gastrointestinal Tract

The expression of uroguanylin mRNA varies significantly along the longitudinal axis of the rat gastrointestinal tract. Studies utilizing Northern blot analysis and reverse transcription-polymerase chain reaction (RT-PCR) have consistently demonstrated a higher abundance in the proximal small intestine.

| Gastrointestinal Segment | Relative Uroguanylin mRNA Expression Level | Citation(s) |

| Stomach | Low | [1][2] |

| Duodenum | High | [3][4] |

| Jejunum | High | [3] |

| Ileum | Low to Moderate | |

| Cecum | Low | |

| Colon | Very Low / Almost Undetectable |

Table 1: Summary of semi-quantitative data on the relative expression levels of Uroguanylin-15 (Rat) mRNA across different segments of the gastrointestinal tract. Expression levels are compiled from multiple studies.

Cellular Localization

In the rat gastrointestinal tract, uroguanylin is primarily expressed by a subpopulation of enterochromaffin cells. This cellular localization is consistent with its proposed dual mechanism of action: apical secretion into the intestinal lumen to act locally on enterocytes, and basolateral secretion into the bloodstream to function as a hormone.

The Uroguanylin Signaling Pathway

Uroguanylin exerts its physiological effects by binding to and activating the guanylate cyclase C (GC-C) receptor located on the apical membrane of intestinal epithelial cells. This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This leads to the secretion of chloride, bicarbonate, and water into the intestinal lumen.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of uroguanylin expression. Below are summarized protocols based on cited literature.

RNA Extraction and Northern Blot Analysis

This technique is used to determine the size and relative abundance of uroguanylin mRNA.

-

Tissue Preparation: Mucosa is scraped from different segments of the rat intestine.

-

RNA Isolation: Total RNA is extracted from the mucosal scrapings using standard methods like guanidinium thiocyanate-phenol-chloroform extraction (e.g., using RNeasy kits).

-

Electrophoresis and Transfer: 20 µg of total RNA per sample is subjected to electrophoresis on a formaldehyde-agarose gel to separate RNA molecules by size. The separated RNA is then transferred to a nylon membrane.

-

Hybridization: The membrane is prehybridized and then hybridized with a radiolabeled rat uroguanylin cDNA probe at 68°C. A probe for a housekeeping gene, such as β-actin, is used as a loading control.

-

Visualization: The membrane is exposed to X-ray film to visualize the hybridized RNA bands. The intensity of the bands corresponding to uroguanylin mRNA (approximately 0.75 kilobases) is quantified.

Semi-quantitative Multiplex RT-PCR

RT-PCR is a more sensitive method for detecting and quantifying mRNA expression.

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted as described above. First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for rat uroguanylin and a housekeeping gene (e.g., β-actin or GAPDH) in the same reaction (multiplex). A negative control without reverse transcriptase is included to check for genomic DNA contamination.

-

Analysis: The PCR products are separated by agarose gel electrophoresis, stained with ethidium bromide, and visualized under UV light. The intensity of the bands is measured to determine the relative expression of uroguanylin mRNA normalized to the housekeeping gene.

In Situ Hybridization

This technique localizes uroguanylin mRNA within the cellular context of the intestinal tissue.

-

Tissue Preparation: Intestinal segments are fixed, embedded in paraffin, and sectioned.

-

Probe Hybridization: The tissue sections are incubated with a labeled antisense cRNA probe specific for rat uroguanylin mRNA. A sense probe is used as a negative control.

-

Signal Detection: The hybridized probe is detected using colorimetric or fluorescent methods. This allows for the visualization of uroguanylin mRNA-expressing cells under a microscope.

Immunohistochemistry and Western Blotting

These methods are used to detect and localize the uroguanylin propeptide.

-

Antibody Production: Polyclonal antibodies are raised against specific regions of the uroguanylin prohormone.

-

Immunohistochemistry: Fixed and sectioned intestinal tissues are incubated with the primary antibody against the prouroguanylin. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection, revealing the cellular location of the protein.

-

Western Blotting: Protein extracts from intestinal mucosa are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with the anti-prouroguanylin antibody to detect the protein and determine its size and relative abundance.

References

- 1. Uroguanylin is expressed by enterochromaffin cells in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Purification, cDNA sequence, and tissue distribution of rat uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]

Circadian Rhythm of Uroguanylin Expression in the Rat Intestine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the circadian regulation of uroguanylin (UGN) expression in the rat intestine. It summarizes key quantitative data, details the experimental protocols necessary to investigate these rhythms, and visualizes the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for designing and executing studies in this area of gastrointestinal physiology and chronobiology.

Quantitative Data on Uroguanylin Expression

The expression of uroguanylin at both the mRNA and protein level exhibits a significant circadian rhythm in the rat intestine. The highest levels of expression are consistently observed during the dark phase, which is the active period for these nocturnal animals. The following tables summarize the quantitative data on the diurnal expression of Uroguanylin mRNA and pro-uroguanylin protein in various segments of the rat intestine, as reported by Scheving and Jin (1999).

Table 1: Circadian Variation of Uroguanylin (UGN) mRNA Expression in Rat Intestine

| Intestinal Segment | Zeitgeber Time (ZT) | Relative mRNA Abundance (Peak/Trough Fold Difference) |

| Jejunum | ZT0 (Lights On) | Trough |

| ZT16 (Dark Phase) | Peak (~18-fold higher than ZT0) | |

| Ileum | ZT4 (Light Phase) | Trough |

| ZT12 (Lights Off) | Peak (~3-fold higher than ZT4) | |

| Proximal Colon | ZT4 (Light Phase) | Trough |

| ZT12 (Lights Off) | Peak (~5-fold higher than ZT4) | |

| Data synthesized from Scheving, L. A., & Jin, W. H. (1999). Circadian regulation of uroguanylin and guanylin in the rat intestine. American Journal of Physiology-Cell Physiology.[1] |

Table 2: Circadian Variation of Pro-Uroguanylin Protein Expression in Rat Intestine

| Intestinal Segment | Zeitgeber Time (ZT) | Relative Protein Abundance |

| Jejunum | ZT0 (Lights On) | Low |

| ZT16 (Dark Phase) | High | |

| Ileum | ZT4 (Light Phase) | Low |

| ZT12 (Lights Off) | High | |

| Proximal Colon | ZT4 (Light Phase) | Low |

| ZT12 (Lights Off) | High | |

| Data synthesized from Scheving, L. A., & Jin, W. H. (1999). Circadian regulation of uroguanylin and guanylin in the rat intestine. American Journal of Physiology-Cell Physiology.[1] |

Signaling Pathway and Experimental Workflow

To understand the function and regulation of uroguanylin, it is essential to visualize its signaling pathway and the experimental procedures used to study its circadian expression.

Uroguanylin Signaling Pathway

Uroguanylin is an endogenous ligand for the receptor guanylate cyclase C (GC-C).[1][2] The binding of uroguanylin to GC-C on the apical membrane of intestinal epithelial cells initiates a signaling cascade that leads to ion and fluid secretion.[2] This cGMP-mediated pathway is a critical regulator of intestinal homeostasis.

References

The Dichotomous Roles of Uroguanylin and Guanylin in Rat Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between two pivotal intestinal peptides, uroguanylin and guanylin, in rat physiology. It details their distinct yet overlapping roles in regulating intestinal and renal function, primarily through the activation of the guanylate cyclase C (GC-C) receptor. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the critical signaling pathways.

Introduction: The Guanylin Peptide Family in Rats

Uroguanylin and guanylin are small, structurally related peptides that belong to the guanylin family of endogenous ligands for the GC-C receptor.[1][2] Initially identified for their mimicry of heat-stable enterotoxins from pathogenic bacteria, these peptides are now recognized as key regulators of salt and water homeostasis in the gastrointestinal and renal systems.[3][4] While both peptides activate the same receptor, their expression patterns, cellular sources, and pH-dependent activities suggest distinct physiological roles in the rat.

Quantitative Data Summary

The following tables summarize the available quantitative data on the distribution, expression, and receptor binding affinities of uroguanylin and guanylin in rat tissues.

Table 1: Tissue Distribution and Expression of Uroguanylin and Guanylin mRNA in Rats

| Tissue | Uroguanylin mRNA Expression | Guanylin mRNA Expression | Method | Reference |

| Small Intestine | ||||

| Duodenum | High | Low | Northern Blot, RT-PCR | [5] |

| Jejunum | Highest | Moderate | Northern Blot, RT-PCR | |

| Ileum | Moderate | High | Northern Blot, RT-PCR | |

| Large Intestine | ||||

| Cecum | Low | Highest | Northern Blot, RT-PCR | |

| Colon | Virtually Absent | High | Northern Blot, RT-PCR | |

| Kidney | Marginally Present (<1% of intestinal levels) | Low abundance | RT-PCR, Northern Blot | |

| Other Tissues | ||||

| Stomach | Present | Not specified | RT-PCR | |

| Pancreas | Present | Not specified | RT-PCR | |

| Lung | Present | Not detected | RT-PCR | |

| Adrenal Gland | Not specified | Low abundance | Northern Blot | |

| Uterus/Oviduct | Not specified | Low abundance | Northern Blot | |

| Heart (Atria & Ventricles) | Present | Not detected | RT-PCR |

Table 2: Peptide Concentration and Cellular Localization in Rats

| Peptide | Tissue | Concentration | Cellular Localization | Method | Reference |

| Uroguanylin | |||||

| Duodenum | Isolated | Endocrine cells | RIA, Immunohistochemistry | ||

| Kidney | Prouroguanylin: ~16% of intestinal levels; Free Uroguanylin: <0.4% of renal prouroguanylin | Tubular epithelial cells | RIA, Immunohistochemistry | ||

| Urine | 128 ± 8.5 pmol/day (low salt diet); 425 ± 107 pmol/day (high salt diet) | - | RIA | ||

| Guanylin | |||||

| Jejunum | Isolated | Goblet cells | Immunohistochemistry | ||

| Ileum | Isolated | Goblet cells | Immunohistochemistry | ||

| Colon | Isolated | Superficial epithelial cells, Goblet cells | Immunohistochemistry | ||

| Portal Effluent (from colon) | ~40-fold lower than luminal release | - | RIA |

Table 3: Receptor Binding Affinities (Ki) on T84 Cells (Human Colon Carcinoma - as a model for intestinal receptors)

| Ligand | Receptor | Condition | High Affinity Site (Ki) | Low Affinity Site (Ki) | Reference |

| Uroguanylin | GC-C | pH 5.0 | 0.19 nM | 404 nM | |

| pH 8.0 | 0.14 nM | 345 nM | |||

| Guanylin | GC-C | pH 5.0 | Not specified (100-fold lower affinity than at pH 8.0) | Not specified | |

| pH 8.0 | Not specified | Not specified |

Signaling Pathways

Both uroguanylin and guanylin exert their primary physiological effects through the activation of the transmembrane receptor guanylate cyclase C (GC-C). This initiates an intracellular signaling cascade that leads to an increase in cyclic guanosine monophosphate (cGMP).

The Canonical GC-C/cGMP Signaling Pathway

The binding of uroguanylin or guanylin to the extracellular domain of GC-C on the apical membrane of intestinal epithelial cells triggers a conformational change that activates the intracellular guanylate cyclase domain. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of intracellular cGMP has several downstream effects, primarily mediated by the activation of cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an apical chloride channel, leading to increased chloride and bicarbonate secretion into the intestinal lumen. This creates an osmotic gradient that drives water secretion, ultimately regulating intestinal fluid and electrolyte balance. Additionally, cGMP can inhibit the Na+/H+ exchanger, reducing sodium absorption.

pH-Dependent Regulation

A crucial aspect of uroguanylin and guanylin signaling is its modulation by pH. In the acidic environment of the proximal small intestine, uroguanylin exhibits a significantly higher potency for activating GC-C compared to guanylin. Conversely, in the more alkaline environment of the colon, guanylin is the more potent agonist. This differential activity is attributed to pH-induced conformational changes in the peptides that affect their binding affinity for the GC-C receptor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study uroguanylin and guanylin in rats.

Quantification of mRNA Expression by Northern Blot Analysis

This protocol is adapted from studies quantifying guanylin and uroguanylin mRNA in rat intestinal tissues.

Objective: To determine the relative abundance of uroguanylin and guanylin mRNA in different segments of the rat intestine.

Materials:

-

Rat intestinal tissues (duodenum, jejunum, ileum, colon)

-

TRIzol reagent (or similar for RNA extraction)

-

Formaldehyde, formamide, MOPS buffer

-

Agarose

-

Nylon membrane

-

³²P-labeled cDNA probes for rat uroguanylin and guanylin

-

Hybridization buffer

-

Wash buffers (SSC, SDS)

-

Phosphorimager screen and scanner

Procedure:

-

RNA Extraction: Total RNA is extracted from frozen rat intestinal tissues using TRIzol reagent according to the manufacturer's instructions. The integrity and concentration of the RNA are assessed by spectrophotometry and agarose gel electrophoresis.

-

Gel Electrophoresis: 10-20 µg of total RNA per lane is denatured in a solution containing formaldehyde and formamide and separated on a 1.2% agarose gel containing formaldehyde.

-

Northern Transfer: The RNA is transferred from the gel to a positively charged nylon membrane overnight by capillary action in 10x SSC buffer.

-

UV Cross-linking: The RNA is fixed to the membrane by UV cross-linking.

-

Probe Labeling: cDNA probes specific for rat uroguanylin and guanylin are labeled with [α-³²P]dCTP using a random priming kit.

-

Hybridization: The membrane is pre-hybridized in hybridization buffer for 4-6 hours at 42°C. The radiolabeled probe is then added to the buffer, and hybridization proceeds overnight at 42°C.

-

Washing: The membrane is washed under stringent conditions to remove non-specifically bound probe. A typical wash series includes:

-

2x SSC, 0.1% SDS at room temperature for 15 minutes (2 washes)

-

0.1x SSC, 0.1% SDS at 65°C for 30 minutes (2 washes)

-

-

Detection: The membrane is exposed to a phosphorimager screen for 24-72 hours. The screen is then scanned, and the resulting bands are quantified using densitometry software.

-

Normalization: The membrane is stripped and re-probed with a probe for a housekeeping gene (e.g., β-actin or GAPDH) to normalize for RNA loading.

Peptide Quantification by Radioimmunoassay (RIA)

This protocol is a generalized procedure based on RIAs developed for guanylin peptides in rat samples.

Objective: To measure the concentration of uroguanylin or guanylin in rat plasma, urine, or tissue extracts.

Materials:

-

Rat plasma, urine, or tissue extract

-

Specific primary antibody against rat uroguanylin or guanylin

-

¹²⁵I-labeled uroguanylin or guanylin (tracer)

-

Standard solutions of unlabeled uroguanylin or guanylin

-

Secondary antibody (e.g., goat anti-rabbit IgG)

-

Normal rabbit serum

-

Polyethylene glycol (PEG)

-

Assay buffer (e.g., phosphate buffer with BSA)

-

Gamma counter

Procedure:

-

Standard Curve Preparation: A series of standard solutions with known concentrations of unlabeled peptide are prepared by serial dilution.

-

Assay Setup: In polypropylene tubes, the following are added in order:

-

Assay buffer

-

Standard or unknown sample

-

Primary antibody

-

-

First Incubation: The tubes are incubated for 12-24 hours at 4°C to allow for the binding of the antibody to both labeled and unlabeled peptide.

-

Tracer Addition: ¹²⁵I-labeled peptide is added to each tube.

-

Second Incubation: The tubes are incubated for another 12-24 hours at 4°C.

-

Immunoprecipitation: Secondary antibody and normal rabbit serum are added, followed by incubation for 1-2 hours at 4°C. PEG solution is then added to precipitate the antibody-bound complexes.

-

Centrifugation: The tubes are centrifuged at 2,000-3,000 x g for 30 minutes at 4°C to pellet the precipitate.

-

Supernatant Removal: The supernatant containing the unbound tracer is carefully decanted or aspirated.

-

Counting: The radioactivity of the pellet (bound fraction) is measured in a gamma counter.

-

Calculation: A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled standard. The concentration of the peptide in the unknown samples is determined by interpolating their bound tracer percentage on the standard curve.

Immunohistochemical (IHC) Localization

This protocol describes the general steps for localizing uroguanylin and guanylin proteins in rat intestinal and kidney tissues.

Objective: To visualize the cellular and subcellular distribution of uroguanylin and guanylin in fixed rat tissues.

Materials:

-

Paraffin-embedded rat intestinal or kidney tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum in PBS)

-

Primary antibody specific for rat uroguanylin or guanylin

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

Diaminobenzidine (DAB) substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Sections are subjected to heat-induced epitope retrieval by boiling in citrate buffer.

-

Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific antibody binding is blocked with normal goat serum.

-

Primary Antibody Incubation: Sections are incubated with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature.

-

Signal Amplification: Sections are incubated with the ABC reagent.

-

Visualization: The peroxidase activity is visualized by adding DAB substrate, which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Sections are dehydrated through a graded ethanol series and xylene, and then coverslipped with a permanent mounting medium.

-

Microscopy: The stained sections are examined under a light microscope.

In Situ Intestinal Loop Perfusion

This model is used to study the physiological effects of uroguanylin and guanylin on intestinal ion and fluid transport in vivo.

Objective: To measure changes in intestinal fluid and electrolyte secretion in response to luminal perfusion of uroguanylin or guanylin.

Procedure:

-

Animal Preparation: A male Sprague-Dawley rat is anesthetized, and the abdomen is opened via a midline incision.

-

Loop Isolation: A segment of the jejunum or colon is isolated, and cannulas are inserted at both ends.

-

Perfusion: The loop is perfused with a pre-warmed (37°C) saline solution containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol) at a constant flow rate.

-

Basal Collection: The perfusate is collected for a basal period to establish baseline fluid and electrolyte transport.

-

Peptide Perfusion: The perfusion solution is switched to one containing a known concentration of synthetic rat uroguanylin or guanylin.

-

Experimental Collection: The perfusate is collected at timed intervals.

-

Analysis: The volume of the collected perfusate is measured, and the concentrations of electrolytes (Na+, Cl-, HCO3-) and the non-absorbable marker are determined. Net fluid and electrolyte fluxes are calculated based on the changes in their concentrations relative to the non-absorbable marker.

Conclusion

Uroguanylin and guanylin are integral components of a sophisticated signaling network that governs fluid and electrolyte balance in the rat intestine and kidney. Their complementary expression patterns and pH-dependent activities allow for a nuanced regulation of these processes along the gastrointestinal tract. This technical guide provides a comprehensive overview of the current understanding of the relationship between these two peptides in rat physiology, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the guanylin peptide system.

References

- 1. Cellular localization of guanylin and uroguanylin mRNAs in human and rat duodenal and colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Tissue distribution of Uroguanylin mRNA in rats

An In-depth Technical Guide on the Tissue Distribution of Uroguanylin mRNA in Rats

Introduction

Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte homeostasis, primarily in the intestine and kidneys.[1][2] It belongs to the guanylin family of peptides, which act as endogenous ligands for the guanylate cyclase C (GC-C) receptor.[3][4] The activation of GC-C by uroguanylin initiates an intracellular signaling cascade mediated by cyclic guanosine monophosphate (cGMP), which ultimately influences ion transport and fluid secretion.[5] Understanding the tissue-specific expression of uroguanylin mRNA is fundamental for elucidating its physiological functions and its potential as a therapeutic target. This guide provides a comprehensive overview of the tissue distribution of uroguanylin mRNA in rats, detailed experimental protocols for its detection, and diagrams of its signaling pathways.

Tissue Distribution of Uroguanylin mRNA

In rats, uroguanylin mRNA expression is most prominent in the gastrointestinal tract, with a clear gradient of expression along its length. The highest levels are found in the proximal small intestine, specifically the duodenum and jejunum, with expression decreasing towards the colon, where it is virtually absent. This distribution is complementary to that of guanylin, whose mRNA is most abundant in the large intestine.

Beyond the intestine, uroguanylin mRNA has been detected in various other tissues, indicating a broader physiological role than initially anticipated. These tissues include the stomach, heart (both atria and ventricles), and kidney. Furthermore, studies using sensitive techniques like reverse transcription-PCR (RT-PCR) have suggested the presence of uroguanylin mRNA in the central nervous, reproductive, and lymphoid organ systems.

Quantitative Data Summary

The following table summarizes the relative abundance of Uroguanylin mRNA across various tissues in rats, as determined by Northern blot and RT-PCR analyses.

| Tissue | Relative mRNA Abundance | Primary Detection Method(s) | Reference(s) |

| Gastrointestinal Tract | |||

| Duodenum | ++++ (Very High) | Northern Blot, RT-PCR, In Situ Hybridization | |

| Jejunum | +++ (High) | Northern Blot, RT-PCR | |

| Ileum | ++ (Moderate) | Northern Blot, RT-PCR | |

| Cecum | + (Low) | Northern Blot | |

| Proximal Colon | +/- (Very Low / Absent) | Northern Blot | |

| Distal Colon | - (Absent) | Northern Blot | |

| Stomach | + (Low) | RT-PCR, Immunohistochemistry | |

| Cardiovascular System | |||

| Heart (Atria & Ventricles) | + (Low) | Northern Blot, RT-PCR | |

| Renal System | |||

| Kidney | + (Low) | RT-PCR, Immunohistochemistry | |

| Other Tissues | |||

| Brain (various regions) | Detected | RT-PCR | |

| Testis | Detected | RT-PCR | |

| Lymphoid Organs | Detected | RT-PCR |

Scale: ++++ (Very High), +++ (High), ++ (Moderate), + (Low), +/- (Very Low / Absent), - (Absent)

Signaling Pathways

Uroguanylin primarily exerts its effects through the canonical GC-C receptor pathway. However, evidence for a non-canonical, GC-C independent pathway has also emerged, particularly in the central nervous system.

Canonical Uroguanylin/GC-C Signaling Pathway

Uroguanylin binds to the extracellular domain of the guanylate cyclase C (GC-C) receptor located on the apical membrane of epithelial cells in the intestine and kidney. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This leads to the secretion of chloride, bicarbonate, and water into the intestinal lumen.

Caption: Canonical Uroguanylin signaling via the GC-C receptor.

Logical Relationship: Uroguanylin vs. Guanylin mRNA Distribution

The expression patterns of uroguanylin and guanylin mRNA in the rat intestine are largely complementary. This spatial separation suggests distinct physiological roles for these two peptides in regulating the functions of the upper and lower gastrointestinal tract.

Caption: Complementary distribution of Uroguanylin and Guanylin mRNA.

Experimental Protocols

The detection and quantification of uroguanylin mRNA in rat tissues are primarily achieved through Northern blotting, Reverse Transcription PCR (RT-PCR), and In Situ Hybridization (ISH).

Total RNA Extraction

This is a preparatory step for both Northern blotting and RT-PCR.

-

Tissue Homogenization: Immediately after dissection, snap-freeze rat tissues in liquid nitrogen. Homogenize the frozen tissue in a guanidinium thiocyanate-based lysis buffer (e.g., TRIzol) to disrupt cells and denature proteins, including RNases.

-

Phase Separation: Add chloroform to the homogenate and centrifuge. This separates the mixture into three phases: a lower organic phase (containing proteins and lipids), an interphase (containing DNA), and an upper aqueous phase (containing RNA).

-

RNA Precipitation: Transfer the aqueous phase to a new tube. Precipitate the RNA by adding isopropanol and centrifuging.

-

RNA Wash: Wash the resulting RNA pellet with 75% ethanol to remove salts and other impurities.

-

RNA Solubilization: Air-dry the pellet briefly and resuspend it in RNase-free water.

-

Quality Control: Assess RNA integrity and concentration using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

Northern Blot Analysis

Northern blotting is a standard technique for detecting specific RNA sequences and determining transcript size.

-

Gel Electrophoresis: Separate total RNA samples (10-20 µg per lane) by size on a denaturing agarose gel containing formaldehyde.

-

RNA Transfer: Transfer the size-separated RNA from the gel to a solid support membrane (e.g., nitrocellulose or nylon) via capillary action.

-

RNA Fixation: Crosslink the RNA to the membrane by baking at 80°C or using UV irradiation.

-

Prehybridization: Block the membrane with a prehybridization buffer (e.g., containing salmon sperm DNA) to prevent non-specific binding of the probe.

-

Hybridization: Incubate the membrane with a labeled probe (radiolabeled or non-isotopic) complementary to the uroguanylin mRNA sequence. The hybridization is typically carried out overnight at a specific temperature (e.g., 42-68°C).

-

Washing: Wash the membrane under conditions of varying stringency (salt concentration and temperature) to remove unbound and non-specifically bound probe.

-

Detection: Detect the hybridized probe. For radiolabeled probes, this is done by autoradiography. For non-isotopic probes, chemiluminescent or colorimetric detection methods are used.

Caption: Workflow for Northern Blot analysis of mRNA.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive method for quantifying mRNA levels.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted total RNA (0.5-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Prepare a reaction mix containing the cDNA template, uroguanylin-specific primers (forward and reverse), a DNA polymerase (e.g., Taq polymerase), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Real-Time Detection: Perform the PCR in a real-time PCR machine. The machine measures the fluorescence emitted during each amplification cycle, which is proportional to the amount of PCR product.

-

Quantification: Determine the cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold. The Ct value is inversely proportional to the initial amount of target mRNA. Relative quantification is often performed by comparing the Ct values of the target gene to a reference (housekeeping) gene.

Caption: Workflow for Reverse Transcription Quantitative PCR (RT-qPCR).